

Application Note: DNA Extraction from Agarose Gel using β -Agarase

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Compound of Interest

Compound Name: Agarase

Cat. No.: B13387818

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Introduction

The recovery of DNA fragments from agarose gels is a fundamental technique in molecular biology, essential for applications such as cloning, sequencing, and probe generation.^{[1][2]} While several methods exist, enzymatic digestion of the agarose matrix using β -**agarase** offers a gentle and efficient approach, particularly advantageous for the purification of large DNA fragments (>10 kb) that are susceptible to mechanical shearing with other methods.^{[3][4]} β -**Agarase** is an enzyme that specifically hydrolyzes the polysaccharide backbone of molten agarose into soluble oligosaccharides, allowing the DNA to be recovered through subsequent precipitation.^[4] This method is compatible with low melting point (LMP) agarose and yields high-purity DNA suitable for downstream enzymatic reactions.

Quantitative Data Summary

The efficiency of DNA recovery using β -**agarase** is dependent on several key parameters. The following table summarizes the critical quantitative data compiled from established protocols.

Parameter	Recommended Value/Range	Notes	Source(s)
Agarose Type	Low Melting Point (LMP) Agarose (e.g., SeaPlaque®, NuSieve®)	Standard agarose is not a suitable substrate for β -agarase digestion.	
Agarose Concentration	1% (up to 200 μ l slice)	For higher agarose concentrations, the amount of enzyme should be increased proportionally.	
Enzyme Concentration	1 unit of β -Agarase per 100-200 mg of 1% LMP agarose gel	If using a faster equilibration method, the enzyme amount may need to be doubled.	
Melting Temperature	65-70°C	Ensure the gel slice is completely melted before adding the enzyme, as it will not digest solid agarose.	
Digestion Temperature	42-45°C	After melting, the solution must be cooled to the optimal temperature for β -agarase activity.	
Digestion Time	30-60 minutes	Incubation for one hour is common to ensure complete digestion of the agarose matrix.	
DNA Recovery Rate	Typically up to 90%	Yield can be affected by DNA size, concentration, and	

adherence to the
protocol.

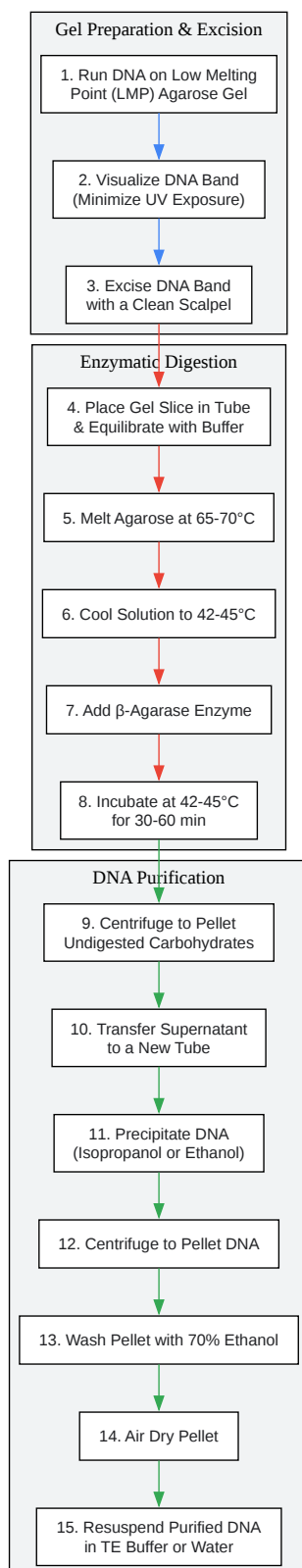
DNA Size

Effective for both
small (<50 kb) and
large (>50 kb) DNA

This method is
particularly
recommended for
large DNA fragments
to avoid shearing.

Experimental Workflow

The following diagram illustrates the key steps in the DNA extraction process using β -agarase.



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Caption: Workflow for DNA extraction from agarose gel using β -agarase.

Detailed Experimental Protocol

This protocol is designed for the digestion of up to 200 mg (approx. 200 µl) of a 1% low melting point agarose gel slice. Adjust volumes and enzyme amounts proportionally for different gel slice sizes or agarose concentrations.

Materials:

- Reagents:
 - Low Melting Point (LMP) Agarose (e.g., SeaPlaque™ GTG™, NuSieve™ GTG™)
 - TAE or TBE Buffer
 - **β-Agarase** I Enzyme and corresponding 10X Reaction Buffer
 - Isopropanol or 100% Ethanol
 - 70% Ethanol (cold)
 - Ammonium Acetate or Sodium Acetate
 - TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water
 - DNA stain (e.g., Ethidium Bromide, SYBR® Green)
- Equipment:
 - Heating blocks or water baths set to 65-70°C and 42-45°C
 - Microcentrifuge
 - 1.5 ml microcentrifuge tubes
 - UV transilluminator
 - Scalpel or razor blade

Procedure:

Part 1: Gel Excision and Equilibration

- Perform electrophoresis using a low melting point (LMP) agarose gel prepared with TAE or TBE buffer to resolve the DNA fragment of interest. Using TAE buffer is often recommended.
- Stain the gel briefly and visualize the DNA bands using a UV transilluminator.
 - CRITICAL STEP: Minimize UV exposure time (less than 1 minute) to prevent DNA damage.
- Carefully excise the desired DNA band from the gel using a clean scalpel, removing as much excess agarose as possible.
- Place the gel slice into a pre-weighed 1.5 ml microcentrifuge tube to determine the weight of the slice.
- Equilibrate the gel slice by washing it twice with 2 volumes of 1X **β-Agarase I** Buffer on ice, with each wash lasting 30 minutes.
 - Alternative Fast Equilibration: For small DNA fragments (<500 bp) where diffusion from the gel is a concern, you can skip the washing steps. Instead, add 1/10 volume of 10X **β-Agarase I** Reaction Buffer directly to the tube with the gel slice before melting. Note that this method requires doubling the amount of enzyme used in the digestion step.

Part 2: Agarose Digestion

- After equilibration, remove any remaining buffer.
- Melt the agarose slice by incubating the tube at 65-70°C for approximately 10-15 minutes, or until the agarose is completely molten.
- Cool the tube to 42-45°C and allow it to equilibrate for about 5 minutes.
- Add 1 unit of **β-Agarase I** for every 200 mg of 1% agarose gel. Gently mix the solution.
- Incubate the reaction at 42-45°C for 1 hour to ensure complete digestion of the agarose.

Part 3: DNA Purification

- Following digestion, adjust the salt concentration to prepare for precipitation. For example, add ammonium acetate to a final concentration of 2.5 M.
 - Note: If the purified DNA will be used in reactions involving T4 Polynucleotide Kinase, use sodium acetate instead, as ammonium ions can inhibit the enzyme.
- Chill the solution on ice for 15 minutes, then centrifuge at high speed (e.g., 15,000 x g) for 15 minutes to pellet any undigested carbohydrates.
- Carefully transfer the DNA-containing supernatant to a new, clean microcentrifuge tube.
- Precipitate the DNA by adding 0.7-0.8 volumes of isopropanol or 2.5 volumes of ethanol. Mix thoroughly by gentle inversion.
- Incubate at room temperature for at least 1 hour. For very small amounts of DNA (<100 ng), precipitation can be enhanced by chilling and adding a carrier like tRNA.
- Centrifuge at 15,000 x g for 15 minutes to pellet the DNA.
- Carefully remove the supernatant. Wash the DNA pellet with cold 70% ethanol.
- Centrifuge again for 5 minutes, remove the ethanol, and air-dry the pellet at room temperature. Do not over-dry.
- Resuspend the purified DNA pellet in an appropriate volume of TE buffer or nuclease-free water for storage or downstream applications.

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